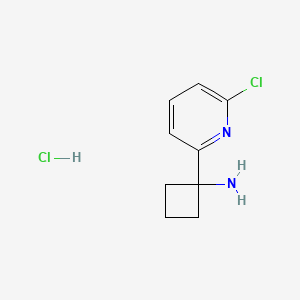

![molecular formula C20H17N5O B2546087 4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide CAS No. 1775319-74-8](/img/structure/B2546087.png)

4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

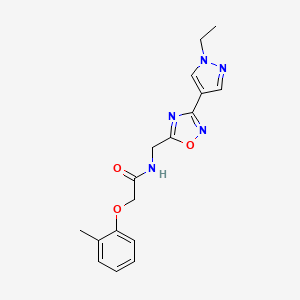

The compound “4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide” is a complex organic molecule. It is related to the class of compounds known as triazolopyrazines . These compounds are often used in medicinal chemistry due to their potential therapeutic properties .

Synthesis Analysis

The synthesis of similar compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones . A specific method for synthesizing a related compound involves nitrogen protection in a stainless steel autoclave, hydrogenation under pressure, and subsequent filtration and washing .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazolopyrazine core, which is a fused ring system containing both nitrogen and carbon atoms . The compound also contains a phenyl group and a cyano group attached to the core structure .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it might be involved in the formation of N-nitroso-triazolopyrazine in certain drug products . Other reactions could involve the use of acids, bases, heat, or light .Scientific Research Applications

Synthesis Techniques

Research in the field has developed metal-free synthetic strategies for creating biologically significant heterocycles, such as [1,2,4]triazolo[1,5-a]pyridines, through innovative methods like intramolecular oxidative N-N bond formation. These techniques offer advantages like short reaction times and high yields, contributing to the efficient production of heterocyclic compounds (Zisheng Zheng et al., 2014).

Utility in Heterocyclic Chemistry

The compound's utility is further highlighted in the creation of new [1,2,4]triazolo[1,5-a]pyridines and their isoquinolines derivatives. These compounds are synthesized through reactions involving cyano acid hydrazide, showcasing the versatility of the compound in generating a wide range of heterocyclic frameworks (A. Hussein, 1998).

Biological Evaluation

Some studies have focused on evaluating the antimicrobial and antitumor potential of newly synthesized derivatives. For instance, thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives have been tested, showing promising antimicrobial activities (M. Said et al., 2004). Another study synthesized 2-cyanoaminopyrimidines, aiming to develop antitumor agents that promote tubulin polymerization, highlighting the therapeutic potential of these compounds (N. Zhang et al., 2007).

Novel Syntheses and Applications

The research also extends to the synthesis of other novel heterocycles, such as triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, through acylation reactions. These processes enable the creation of new classes of compounds with potential applications in drug development and other fields (H. M. Ibrahim et al., 2011).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit certain kinases .

Mode of Action

It’s worth noting that the compound might interact with its targets through a process known as the dimroth rearrangement . This process involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

Properties

IUPAC Name |

4-cyano-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c21-13-14-4-6-16(7-5-14)20(26)22-17-10-8-15(9-11-17)19-24-23-18-3-1-2-12-25(18)19/h4-11H,1-3,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPIPDGZJKHKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)

![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)

![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546019.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)

![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)